molecular formula C14H19ClN4OS B5625331 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5625331
M. Wt: 326.8 g/mol
InChI Key: DFTHYPUHSBRQJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrazole and thiazole derivatives often involves strategic condensation reactions, cyclization, and substitution processes. For example, the synthesis of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates demonstrates a reaction mechanism involving ANRORC rearrangement and N-formylation, confirmed by X-ray analysis (Ledenyova et al., 2018). Another study on the synthesis of pyrazole-4-carboxylate ester derivatives highlights the challenges and alternative processes developed to achieve desired structural features (Beck & Lynch, 1987).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure determination and Hirshfeld surface analysis, is pivotal for understanding the compound's chemical behavior. A study on a related pyrazole-carboxamide compound detailed its crystal structure, revealing stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions, which are crucial for predicting molecular interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and thiazole derivatives are often characterized by their reactivity towards nucleophiles, electrophiles, and their potential to undergo various substitution reactions. The design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides illustrate the compound's versatility in forming a wide range of derivatives with potential biological activities (Donohue et al., 2002).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of pyrazole and thiazole derivatives, are influenced by their molecular structure. For instance, modifications on the pyrazole ring can significantly alter these properties, affecting the compound's applicability in different solvent systems and conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are key for understanding the compound's potential applications and behavior under various chemical conditions. Studies on antipyrine-like derivatives provide insights into the intermolecular interactions and stability of these molecules, highlighting the importance of hydrogen bonding and π-interactions in determining their chemical properties (Saeed et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not known . As with any chemical, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, reactions, and potential applications . Given its complex structure, it may have interesting properties that could be useful in a variety of fields .

properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4OS/c1-4-5-12-17-11(8-21-12)14(20)16-6-7-19-10(3)13(15)9(2)18-19/h8H,4-7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTHYPUHSBRQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCCN2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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